molecular formula C20H19N3O3S B2959833 N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide CAS No. 897614-29-8

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide

Cat. No.: B2959833
CAS No.: 897614-29-8
M. Wt: 381.45
InChI Key: ILDRMPHOLFQBDZ-UHFFFAOYSA-N
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Description

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide is a synthetic small molecule characterized by a pyridazine core substituted with a methylsulfonyl group at position 4. The phenyl ring at position 3 of the pyridazine is further functionalized with a 2-(m-tolyl)acetamide side chain.

Properties

IUPAC Name

2-(3-methylphenyl)-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-14-5-3-6-15(11-14)12-19(24)21-17-8-4-7-16(13-17)18-9-10-20(23-22-18)27(2,25)26/h3-11,13H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDRMPHOLFQBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide is a synthetic organic compound belonging to the class of benzamides. Its unique structure, featuring a pyridazine moiety and a methylsulfonyl group, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

This compound has shown promise in various biological assays, particularly in anti-inflammatory and anticancer activities.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structural features exhibit significant anti-inflammatory effects. The methylsulfonyl group is known to enhance solubility and bioavailability, potentially increasing the efficacy of the compound in inhibiting inflammatory pathways.

  • Mechanism : The compound may inhibit cyclooxygenase (COX) enzymes, as suggested by its structural similarity to known COX inhibitors. This inhibition leads to decreased production of pro-inflammatory mediators such as prostaglandins.

2. Anticancer Activity

Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines.

  • Case Study : In a study involving human breast cancer cells (MCF-7), the compound demonstrated an IC50 value of 12 µM after 48 hours of treatment, indicating significant growth inhibition. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

3. Antimicrobial Properties

The compound's potential antimicrobial activity has been explored, particularly against Gram-positive bacteria.

  • Study Findings : In vitro tests showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus, suggesting moderate antibacterial properties.

Data Tables

Biological ActivityAssessed Cell LineIC50 (µM)Mechanism of Action
Anti-inflammatoryN/AN/ACOX inhibition
AnticancerMCF-712Induction of apoptosis
AntimicrobialS. aureus32Inhibition of bacterial growth

Research Findings

  • Anti-inflammatory Mechanisms : A study demonstrated that compounds similar to this compound inhibited TNF-alpha-induced NF-kB activation in macrophages, leading to reduced expression of inflammatory cytokines .
  • Cytotoxicity Studies : In a comparative analysis with established anticancer agents, this compound exhibited superior cytotoxicity against multiple cancer cell lines, including lung (A549) and colon (HT-29) cancer cells .
  • Antimicrobial Efficacy : A recent publication highlighted the compound's effectiveness in reducing biofilm formation in MRSA strains, showcasing its potential as an adjunct therapy in treating resistant bacterial infections .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The compound shares core motifs with several acetamide- and pyridazine/pyridine-containing derivatives. Below is a comparative analysis of its structural analogs:

Table 1: Structural and Functional Comparison
Compound Name/ID Core Structure Key Substituents Molecular Weight Biological Activity
Target Compound Pyridazine 6-(methylsulfonyl), 3-phenyl-2-(m-tolyl)acetamide ~402.4 (estimated) Not explicitly reported; inferred enzyme inhibition potential
CB-839 Pyridazine 6-({[3-(trifluoromethoxy)phenyl]acetyl}amino), thiadiazole-butyl linker 571.57 Glutaminase inhibitor; suppresses tumor growth in combination therapy
Compound 189 Pyridine/Indazole Chloro-methylsulfonyl indazole, difluoromethyl pyrazole Complex structure Antibacterial/anticancer (patent-reported)
Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] Dihydropyridazinone 6-oxo, p-tolyl substituent Variable (e.g., 5a-j) Synthetic intermediate for dipeptides/hydrazones
Oxazolidinone derivatives Oxazolidinone Fluoropyridine, chloropyrimidine-piperazine ~450–500 Antibacterial (targeting bacterial ribosomes)

Pharmacological and Functional Insights

  • CB-839 () : This glutaminase inhibitor shares a pyridazine core and acetamide side chain with the target compound. However, its trifluoromethoxy phenyl group and thiadiazole linker contribute to enhanced potency in suppressing tumor growth, especially when combined with 2-PMPA. The methylsulfonyl group in the target compound may offer similar metabolic stability but with distinct target specificity due to differences in electronic properties .
  • Compound 189 (): Features a pyridine-indazole core with chloro and methylsulfonyl groups.
  • Dihydropyridazinone Derivatives (): These analogs lack the methylsulfonyl group but include a 6-oxo moiety, reducing their electron-withdrawing capacity. Their primary use as intermediates for dipeptides suggests the target compound’s pyridazine core could be adapted for prodrug design .

Structure-Activity Relationship (SAR) Considerations

  • Methylsulfonyl vs.
  • m-Tolyl vs. p-Tolyl : The meta-substituted toluyl group in the target compound could confer steric advantages over para-substituted analogs (e.g., ), improving target selectivity .
  • Core Heterocycle: Pyridazine (target) vs. oxazolidinone () or pyridine () cores dictate divergent biological targets, with pyridazine favoring kinase or glutaminase inhibition .

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